![molecular formula C10H13NO B1589920 8-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 34146-68-4](/img/structure/B1589920.png)
8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains a tetrahydroisoquinoline core structure and a methoxy group attached to the 8th carbon atom . It has been studied for its potential pharmacological activities, including its ability to act as a dopamine D2 receptor agonist .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular formula of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline is C10H13NO . It contains a tetrahydroisoquinoline core structure with a methoxy group attached to the 8th carbon atom .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
8-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 163.22 . It is a powder with a melting point of 38-39°C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Anti-Infective Applications
1,2,3,4-Tetrahydroisoquinolines (THIQs), including 8-Methoxy-1,2,3,4-tetrahydroisoquinoline, have shown diverse biological activities against various infective pathogens . These compounds can be used to develop new drugs for treating infectious diseases.
Neurodegenerative Disorders Treatment
THIQs have been found to be effective in treating neurodegenerative disorders . This makes 8-Methoxy-1,2,3,4-tetrahydroisoquinoline a potential candidate for the development of drugs for diseases like Alzheimer’s and Parkinson’s.
Anti-Inflammatory Applications
THIQs have demonstrated anti-inflammatory properties . This suggests that 8-Methoxy-1,2,3,4-tetrahydroisoquinoline could be used in the development of anti-inflammatory drugs.
Anti-Cancer Applications
THIQs have shown potential in the development of anti-cancer compounds . Therefore, 8-Methoxy-1,2,3,4-tetrahydroisoquinoline could be explored for its potential use in cancer treatment.
Anti-Neuroinflammatory Applications
N-benzyl THIQs, a category that includes 8-Methoxy-1,2,3,4-tetrahydroisoquinoline, are known to function as antineuroinflammatory agents . This suggests potential applications in treating neuroinflammatory conditions.
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This means 8-Methoxy-1,2,3,4-tetrahydroisoquinoline could be used in the synthesis of chiral molecules, which are important in many areas of chemistry and biology.
Safety And Hazards
The safety information for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline research could involve the development of novel THIQ analogs with potent biological activity . The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been a recent advancement . The strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base .
properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYNNZSFJBDSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513737 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
34146-68-4 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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